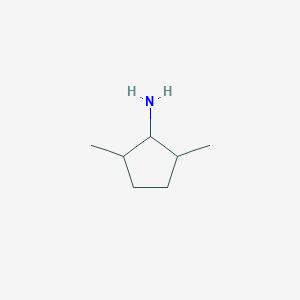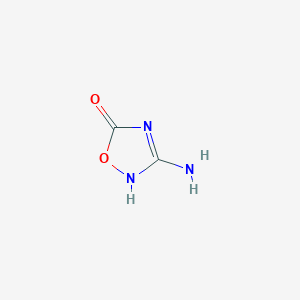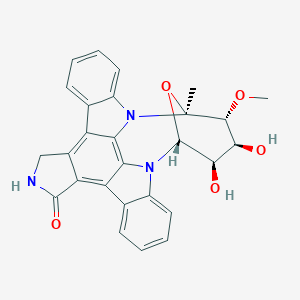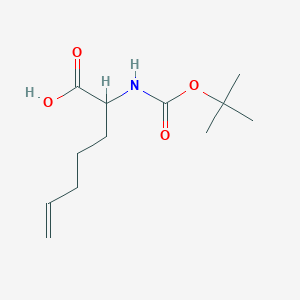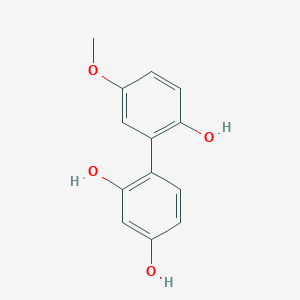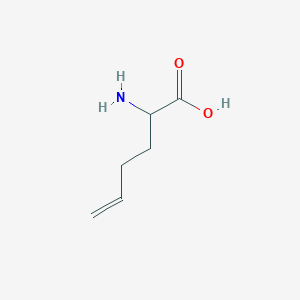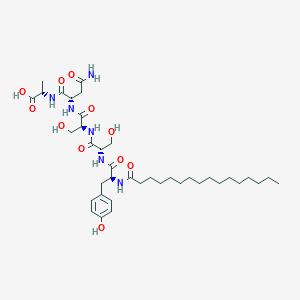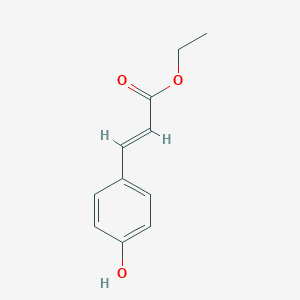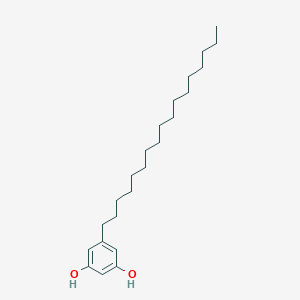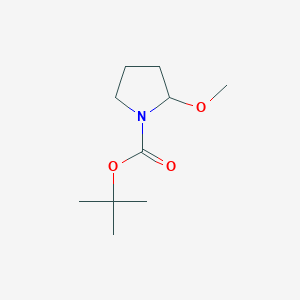![molecular formula C31H52N2O3 B122130 [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 53357-31-6](/img/structure/B122130.png)
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is also known as Vecuronium Bromide EP Impurity D Bromide . It is a derivative of Vecuronium Bromide, which is a competitive antagonist for the nicotinic acetylcholine receptors at the neuromuscular junction .
Molecular Structure Analysis
The molecular formula of the compound is C30H53N2O2 . The structure is complex, with multiple chiral centers, indicating that its synthesis and analysis would require sophisticated techniques.Physical And Chemical Properties Analysis
The compound has a molecular weight of 458.72000 and a density of 1.117g/cm3. It has a boiling point of 571.1ºC at 760mmHg .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research has highlighted the importance of crystal structure analysis in understanding the molecular conformation and interactions of steroidal compounds. For example, studies by Zhou et al. (2015) on derivatives of steroidal compounds revealed their specific ring conformations and intermolecular interactions within the crystal lattice, which are essential for predicting the behavior of these molecules in different environments (Zhou, Huang, & Huang, 2015; Zhou, Huang, Zhang, Wang, & Huang, 2015).
Biological Activities and Applications
Steroidal compounds have been explored for their potential biological activities. Djigoué et al. (2012) described androsterone derivatives as inhibitors of androgen biosynthesis, indicating their potential in addressing hormone-related conditions (Djigoué, Simard, Kenmogne, & Poirier, 2012). Similarly, Shaheen et al. (2014) synthesized triorganotin(IV) derivatives of sodium deoxycholate and evaluated their antimicrobial and antitumor activities, demonstrating the diverse potential of steroidal compounds in medical applications (Shaheen, Ali, Rosario, & Shah, 2014).
Molecular Interactions and Drug Development
Steroidal molecules' interaction with biological targets is crucial for drug development. Amr et al. (2017) synthesized androstanopyridine derivatives to investigate their potential as 5α-reductase inhibitors and anti-prostate cancer agents, highlighting the role of structural modification in enhancing biological activity (Amr, Abdalla, Hussein, Safwat, & Elgamal, 2017).
Antimicrobial and Antifungal Properties
Sidjui et al. (2015) isolated chemical constituents from the root of Leplaea mayombensis, including steroidal compounds, and screened them for antimicrobial activity. This research underscores the potential of steroidal molecules in treating infectious diseases (Sidjui, Ngandjui Tchangoue, Radhakrishnan, Karthiga, Djomgoue, Toghueo, Famen, Annadurai, & Ngosong, 2015).
Eigenschaften
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O3/c1-21(34)36-28-18-22-10-11-23-24(31(22,3)20-27(28)33-16-8-5-9-17-33)12-13-30(2)25(23)19-26(29(30)35)32-14-6-4-7-15-32/h22-29,35H,4-20H2,1-3H3/t22-,23+,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWWLFWYIUDQIE-OBIZLECESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5O)N6CCCCC6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)N6CCCCC6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trimethyl-[(6-methylpyridin-2-yl)methyl]silane](/img/structure/B122047.png)
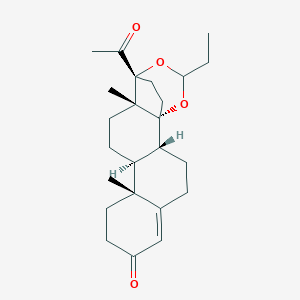
![6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B122053.png)
